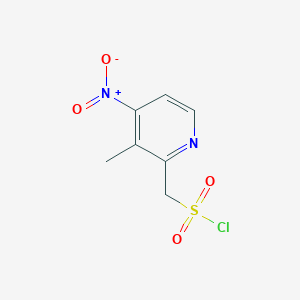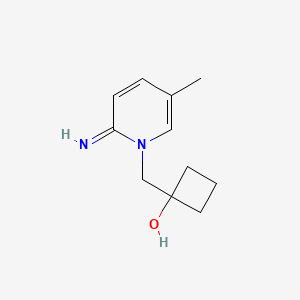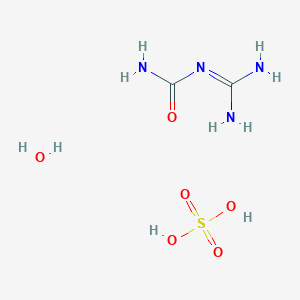
N-Guanylurea sulfate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Guanylurea sulfate hydrate is a chemical compound with the molecular formula [H₂NC(=NH)NHCONH₂]₂·H₂SO₄·xH₂O. It is a derivative of guanylurea and is often used in various chemical synthesis studies. This compound is known for its unique properties and applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Guanylurea sulfate hydrate can be synthesized through the reaction of guanylurea with sulfuric acid. The reaction typically involves dissolving guanylurea in water and then adding sulfuric acid slowly while maintaining the temperature at around 0-5°C. The resulting solution is then allowed to crystallize, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The crystallized product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N-Guanylurea sulfate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce simpler amines .
Scientific Research Applications
N-Guanylurea sulfate hydrate has a wide range of applications in scientific research:
Chemistry: It is used in chemical synthesis studies and as a reagent in various reactions.
Medicine: It is studied for its potential therapeutic applications and interactions with biological systems.
Mechanism of Action
The mechanism of action of N-Guanylurea sulfate hydrate involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce oxidative stress and disrupt gene expression related to antioxidant defenses, apoptosis, and neuronal communication in zebrafish . These effects are mediated through pathways involving p53, BAX, CASP3, and other related genes .
Comparison with Similar Compounds
Similar Compounds
- Guanylurea phosphate
- Amidinourea sulfate
- Dicyandiamide
Comparison
N-Guanylurea sulfate hydrate is unique due to its specific sulfate hydrate form, which imparts distinct properties compared to other guanylurea derivatives. For example, guanylurea phosphate is primarily used in electrolytic solutions, while amidinourea sulfate and dicyandiamide have different applications in chemical synthesis and industrial processes .
Properties
Molecular Formula |
C2H10N4O6S |
|---|---|
Molecular Weight |
218.19 g/mol |
IUPAC Name |
diaminomethylideneurea;sulfuric acid;hydrate |
InChI |
InChI=1S/C2H6N4O.H2O4S.H2O/c3-1(4)6-2(5)7;1-5(2,3)4;/h(H6,3,4,5,6,7);(H2,1,2,3,4);1H2 |
InChI Key |
VFRKPLMGAUGGTH-UHFFFAOYSA-N |
Canonical SMILES |
C(=NC(=O)N)(N)N.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


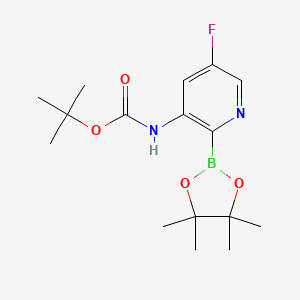
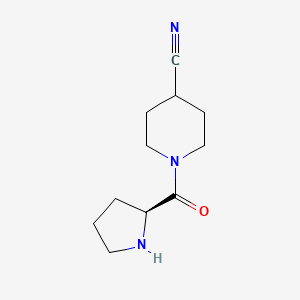
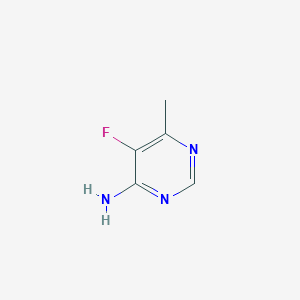
![[6-(2,3-Dichlorophenoxy)pyridin-3-yl]methanamine](/img/structure/B13343101.png)
![(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol](/img/structure/B13343104.png)
![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13343109.png)
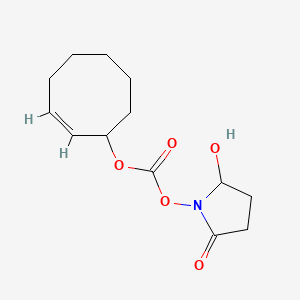
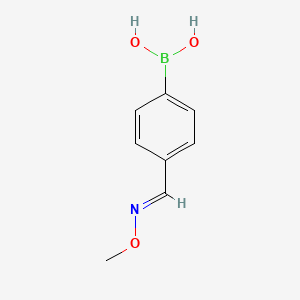
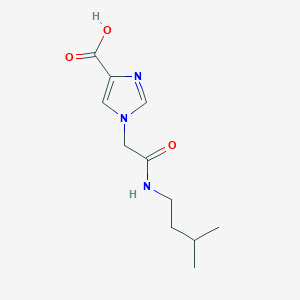
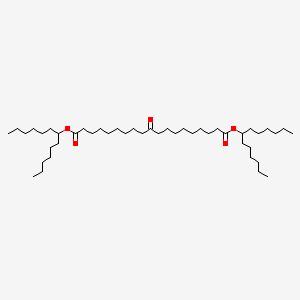
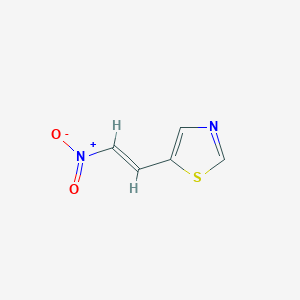
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)
